molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine CAS No. 67580-65-8

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine

Cat. No.: B1596068
CAS No.: 67580-65-8
M. Wt: 176.26 g/mol
InChI Key: GNJYGFKCUMGKOY-UHFFFAOYSA-N
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Description

4-(2-(pyrrolidin-1-yl)ethyl)pyridine is an organic compound with the molecular formula C11H16N2. It consists of a pyrrolidine ring attached to an ethyl chain, which is further connected to a pyridine ring. This compound is known for its basicity and is often used as a base catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)pyridine typically involves the reaction of pyridine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(pyrrolidin-1-yl)ethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine serves as a base catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The compound's basicity enhances its utility in synthetic pathways, particularly in the synthesis of complex organic molecules.

2. Catalysis:
The compound is utilized in the formation of transition metal complexes , which exhibit promising catalytic activities in organic transformations such as oxidation and polymerization reactions. These complexes can enhance reaction rates and selectivity, making them valuable in industrial processes.

Biological Applications

1. Antimicrobial and Antiviral Activities:
Research indicates that derivatives of this compound possess significant antimicrobial and antiviral properties. For instance, studies have shown that compounds containing pyridine rings can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. . The presence of the pyrrolidine moiety may enhance these biological activities.

2. Cancer Research:
The compound is being investigated for its potential use in cancer therapy . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines, including lung adenocarcinoma (A549) and malignant melanoma (G-361). The mechanism involves inducing apoptosis in cancer cells while maintaining low toxicity towards normal cells .

Materials Science Applications

1. Metal-Organic Frameworks (MOFs):
this compound's ability to coordinate with metal ions makes it suitable for developing novel metal-organic frameworks . These frameworks have applications in gas storage, separation, and catalysis, providing innovative solutions for environmental challenges.

Case Studies

Application Area Study Reference Findings
Organic SynthesisDemonstrated effectiveness as a base catalyst in forming carbon-nitrogen bonds.
Antimicrobial Showed significant inhibitory effects against multiple bacterial strains.
Cancer Therapy Induced apoptosis in A549 cells with low toxicity to normal cells.
CatalysisTransition metal complexes exhibited enhanced catalytic activity in organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(pyrrolidin-1-yl)ethyl)pyridine is unique due to its combination of a pyrrolidine ring and a pyridine ring connected by an ethyl chain. This structure imparts specific chemical properties, such as enhanced basicity and nucleophilicity, making it a valuable compound in various chemical and biological applications .

Biological Activity

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

This compound features a pyridine ring substituted with a pyrrolidine moiety, which may enhance its biological properties. The structural formula can be represented as follows:

C11H14N2\text{C}_{11}\text{H}_{14}\text{N}_2

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound demonstrated complete bactericidal activity against Staphylococcus aureus and Escherichia coli within eight hours of exposure .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent study evaluated its cytotoxic effects on breast cancer cell lines, specifically MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

Compound Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
6.25Significant decreaseNo significant effect
25Moderate decreaseNo significant effect
50Moderate decreaseNo significant effect
100Minimal effectNo significant effect

The compound exhibited the highest anticancer activity at lower concentrations against the MDA-MB-231 cell line, indicating a potential for targeted therapy in triple-negative breast cancer .

The biological activity of this compound may be attributed to its ability to interact with specific receptors involved in cell proliferation and apoptosis. Molecular docking studies revealed that it binds effectively to proteins such as AKT1 and Orexin type 2 receptor (Ox2R), which are implicated in cancer progression.

Case Studies

Several case studies have investigated the pharmacological effects of pyridine derivatives:

  • Antibacterial Efficacy : A study on various pyrrolidine derivatives found that modifications to the structure significantly affected antibacterial potency, with certain substitutions enhancing activity against resistant bacterial strains .
  • Anticancer Potential : In vitro assays demonstrated that compounds similar to this compound reduced cell viability in cancer cell lines more effectively than traditional chemotherapeutics, suggesting a novel approach to cancer treatment .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYGFKCUMGKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285782
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-65-8
Record name MLS000737070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PYRROLIDINOETHYL)PYRIDINE
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Record name 4-[2-(1-Pyrrolidinyl)ethyl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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